5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, a heterocyclic scaffold known for its pharmacological versatility. Its structure features a central thiazolo-triazole core substituted with a 4-methoxyphenyl group and a 4-(2-hydroxyethyl)piperazine moiety.
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-26-14-4-2-13(3-5-14)15(22-8-6-21(7-9-22)10-11-24)16-17(25)23-18(27-16)19-12-20-23/h2-5,12,15,24-25H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMFJKDKVQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a complex structure featuring a thiazole and triazole moiety. The presence of a piperazine ring and methoxyphenyl group contributes to its biological properties.
Research indicates that compounds similar to this one often exhibit their biological effects through modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : Many thiazole and triazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selective COX-II inhibition with IC50 values significantly lower than standard drugs like Celecoxib .
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The incorporation of the thiazole ring may enhance this activity by affecting the integrity of microbial cell membranes.
- Cytotoxicity Against Cancer Cells : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases or inhibition of survival pathways .
Biological Activity Data
| Activity | IC50 Value | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 μM | |
| Antimicrobial (e.g., against fungi) | Moderate | |
| Cytotoxicity in cancer cell lines | Variable |
Case Studies
- Anti-inflammatory Studies : A series of experiments focused on the anti-inflammatory properties of related compounds showed that they could significantly reduce inflammation in animal models. For example, modifications to the piperazine moiety enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .
- Anticancer Research : In vitro studies involving human cancer cell lines revealed that compounds with similar structural features could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of stress response pathways and downregulation of anti-apoptotic proteins .
- Microbial Resistance : Investigations into the antimicrobial efficacy highlighted that derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting potential as therapeutic agents in combating infections where traditional antibiotics fail .
Scientific Research Applications
Research indicates that compounds similar to 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit a range of biological effects:
- Antitumor Activity : Similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that compounds containing the thiazole and triazole structures can induce apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and caspase activation .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities against various pathogens. A study highlighted that certain synthesized compounds showed significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .
Antitumor Studies
A significant study focused on the synthesis and evaluation of various analogs of thiazole derivatives demonstrated that specific compounds displayed IC50 values in the low micromolar range against breast cancer cell lines (e.g., BT-474) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10ec | BT-474 | 0.99 |
| 10f | HeLa | 1.25 |
| 10g | MCF-7 | 1.50 |
This table illustrates the cytotoxic potency of selected derivatives, emphasizing the potential of thiazole-based compounds in cancer therapy.
Antimicrobial Studies
Another investigation assessed the antimicrobial efficacy of related thiazole compounds against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of specific structural motifs enhances antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related analogs are highlighted below. Key differences in substituents, synthesis yields, and physicochemical properties are summarized in Table 1 .
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Pharmacological Notes | Reference |
|---|---|---|---|---|---|---|
| 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazole | 4-Methoxyphenylmethyl, hydroxyethyl-piperazine | N/A* | N/A* | Hypothesized improved solubility | |
| (Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) | Thiazolo-triazol-one | Methylene linker, hydroxyethyl-piperazine | 67 | 200–202 | Demonstrated moderate antifungal activity | |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | Thiazolo-triazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | N/A | N/A | Enhanced lipophilicity (Cl substituent) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo-thiadiazole-pyrazole | 4-Methoxyphenyl-pyrazole | 54–62 | 199–271 | Antifungal (14α-demethylase inhibition) | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one | Thiazolo-triazol-one-pyrazole | 4-Ethoxy-3-methylphenyl-pyrazole | N/A | N/A | Extended conjugation for UV activity |
Key Structural and Functional Insights
Core Heterocycle Variations :
- The thiazolo-triazole core in the target compound differs from triazolo-thiadiazole-pyrazole hybrids (e.g., ), which exhibit antifungal activity via 14α-demethylase inhibition . The thiazolo-triazole system may favor different biological targets due to its electron-rich sulfur and nitrogen atoms.
- Compounds with pyrazole-thiadiazole hybrids () show higher melting points (up to 271°C), suggesting greater crystallinity and stability compared to thiazolo-triazole derivatives (melting points ~200°C) .
Substituent Effects: The 4-methoxyphenyl group in the target compound is shared with analogs in and . This group enhances π-π stacking with aromatic residues in enzymes, as seen in molecular docking studies with 14α-demethylase . The hydroxyethyl-piperazine side chain (present in the target compound and 6c) improves aqueous solubility compared to non-polar substituents (e.g., 3-chlorophenyl in ) .
Synthetic Accessibility :
- Thiazolo-triazole derivatives (e.g., 6c) are synthesized with moderate yields (54–67%), while pyrazole-thiadiazole hybrids () require multi-step reactions with yields ≤62% . The target compound’s synthesis would likely follow similar protocols but may face challenges due to steric hindrance from the bulky 4-methoxyphenylmethyl group.
Research Findings and Hypotheses
Antifungal Potential: Analog 6c () showed moderate antifungal activity, likely due to its hydroxyethyl-piperazine side chain interacting with fungal cytochrome P450 enzymes. The target compound’s 4-methoxyphenyl group may enhance binding to lanosterol demethylase (a fungal enzyme) .
Antitumor Activity: highlights compounds with hydroxyethyl-piperazine and methoxyphenyl groups exhibiting antitumor activity superior to dasatinib.
Solubility and Bioavailability: The hydroxyethyl-piperazine moiety in the target compound likely improves solubility compared to non-polar analogs (e.g., 3-chlorophenyl derivatives in ), which could translate to better oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
